molecular formula C10H7F3N2O2 B13679731 Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate

Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate

Cat. No.: B13679731
M. Wt: 244.17 g/mol
InChI Key: SICUYBSAWTXQRU-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate: is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate typically involves the condensation of ortho-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of ortho-phenylenediamine with methyl 5-(trifluoromethyl)benzoate under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

Chemistry: Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound has shown potential as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with biological targets makes it a valuable candidate for drug development .

Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation .

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit key enzymes or receptors involved in disease pathways . For example, it may inhibit DNA synthesis in cancer cells or disrupt viral replication processes .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to other benzimidazole derivatives . This makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-14-6-3-2-5(10(11,12)13)4-7(6)15-8/h2-4H,1H3,(H,14,15)

InChI Key

SICUYBSAWTXQRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=C2)C(F)(F)F

Origin of Product

United States

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